Bromomethanesulfonyl-ethane
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Overview
Description
Bromomethanesulfonyl-ethane is a synthetic compound with the CAS Number: 52075-17-9 . It has a molecular weight of 187.06 and its IUPAC name is (bromomethyl)sulfonyl)ethane .
Synthesis Analysis
The synthesis of this compound involves several steps. A general synthetic method for the preparation of conjugated dienes from olefins using bromomethanesulfonyl bromide has been reported . The process involves the use of sym-trithiane and bromine in a three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalized dropping funnel, and a thermometer .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C3H7BrO2S/c1-2-7(5,6)3-4/h2-3H2,1H3 . This indicates that the molecule consists of three carbon atoms, seven hydrogen atoms, one bromine atom, two oxygen atoms, and one sulfur atom .Scientific Research Applications
1. Environmental Monitoring and Ecology
- Volatile Halogenated Organic Compounds Release by Macroalgae : Bromomethanesulfonyl-ethane derivatives, like bromoform, are released in significant quantities by various species of polar macroalgae. This release suggests an enzymatic formation process, which can influence atmospheric ozone depletion (Latumus, 1995).
2. Chemical Synthesis and Organic Chemistry
- Preparation of Conjugated Dienes from Olefins : Bromomethanesulfonyl bromide, a derivative of this compound, is used in a synthetic method for preparing conjugated dienes from olefins. This method demonstrates the chemical's utility in organic synthesis (Block & Aslam, 2003).
- Properties of Diarylethanes : Research on bromo and cyano substituted diarylethanes, which could include this compound derivatives, has explored their influence on mesomorphic ranges and points in liquid crystals (Tinh, Zann, & Dubois, 1979).
3. Environmental Chemistry and Pollution Tracking
- Bromoform as a Tracer in Coastal Water Masses : Bromoform, a derivative of this compound, is used as a potential tracer for monitoring the movement of cooling water from power plants in coastal environments. Its conservative behavior in cooling water makes it a reliable tracer (Yang, 2001).
4. Molecular Modeling and Environmental Studies
- Molecular Simulation of Bromomethane : Bromomethane, related to this compound, has been studied using molecular simulation to understand its environmental partitioning and transport. This includes the development of a polarizable force field model for bromomethane in liquid and aqueous environments (Adluri, Murphy, Tozer, & Rowley, 2015).
5. Bioremediation and Environmental Microbiology
- Biological Transformation of Halogenated Hydrocarbons : Methanogenic bacteria have shown the ability to produce ethane, ethylene, and acetylene when exposed to this compound related halogenated hydrocarbons like bromoethane (Belay & Daniels, 1987).
Safety and Hazards
The safety and hazards associated with Bromomethanesulfonyl-ethane are not well-documented in the literature. For detailed information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Relevant Papers For more detailed information, it is recommended to refer to peer-reviewed papers related to this compound .
Mechanism of Action
Target of Action
It is known that similar compounds, such as methane sulfonate esters, are biological alkylating agents . These agents can interact with various biological molecules, including proteins and DNA, potentially altering their function.
Mode of Action
Bromomethanesulfonyl-ethane, like other sulfonates, likely acts as an alkylating agent . Alkylating agents can donate an alkyl group to its target molecule. This can result in the modification of the target molecule’s structure and function. For instance, when the target is DNA, alkylation can lead to DNA damage, which can inhibit DNA replication and transcription .
Biochemical Pathways
Alkylation can lead to DNA damage, potentially triggering DNA repair mechanisms or inducing cell death if the damage is too severe .
Pharmacokinetics
For instance, its molecular weight (187.06 g/mol ) suggests that it may be absorbed in the gastrointestinal tract if administered orally. The compound’s lipophilicity and solubility can also influence its distribution and elimination .
Result of Action
This could lead to changes in protein function, DNA damage, and potentially cell death .
properties
IUPAC Name |
1-(bromomethylsulfonyl)ethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2S/c1-2-7(5,6)3-4/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBNODIUPPKTJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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